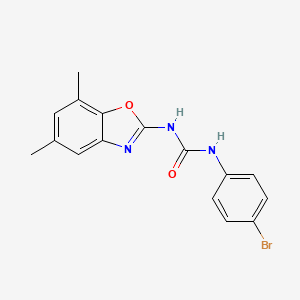![molecular formula C15H32O2 B14204835 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol CAS No. 845727-05-1](/img/structure/B14204835.png)
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes an ether and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2,5-dimethylundecanol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the alcohol group of 2,5-dimethylundecanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanal or 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanoic acid.
Reduction: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethane.
Substitution: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethyl halides or amines.
Applications De Recherche Scientifique
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol depends on its application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and ether functional groups, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Contains a bromine atom, making it more reactive in substitution reactions.
Uniqueness
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
845727-05-1 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
2-(2,5-dimethylundecan-2-yloxy)ethanol |
InChI |
InChI=1S/C15H32O2/c1-5-6-7-8-9-14(2)10-11-15(3,4)17-13-12-16/h14,16H,5-13H2,1-4H3 |
Clé InChI |
DNMKFBDEQANFJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC(C)(C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
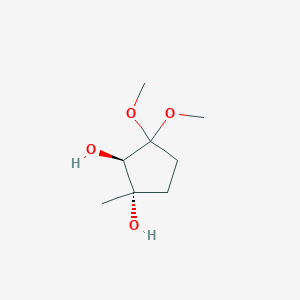

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
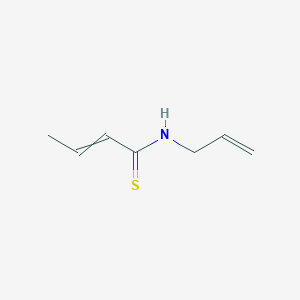
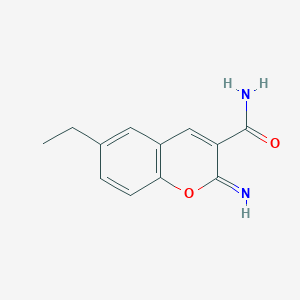
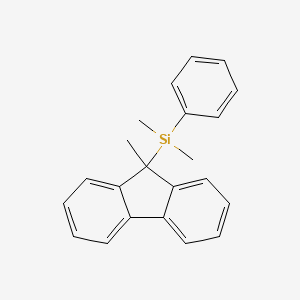
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
